Cas no 2137027-05-3 ((1R,12S)-5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2,4(9),10-triene)

(1R,12S)-5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2,4(9),10-triene Chemical and Physical Properties
Names and Identifiers
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- 2137027-05-3
- 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene
- EN300-843299
- (1R,12S)-5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2,4(9),10-triene
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- Inchi: 1S/C13H17N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h4-5,8-9,14-16H,1-3,6-7H2
- InChI Key: TWSXISPWLSJGNE-UHFFFAOYSA-N
- SMILES: N1CC2C3C=C4C(=CC=3C(C1)C2)NCCN4
Computed Properties
- Exact Mass: 215.142247555g/mol
- Monoisotopic Mass: 215.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.1Ų
- XLogP3: 1.2
(1R,12S)-5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2,4(9),10-triene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843298-10.0g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 95% | 10.0g |
$13692.0 | 2024-05-21 | |
Enamine | EN300-843298-0.05g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 95% | 0.05g |
$2674.0 | 2024-05-21 | |
Enamine | EN300-843298-1g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 1g |
$3183.0 | 2023-09-02 | ||
Enamine | EN300-843298-5g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 5g |
$9233.0 | 2023-09-02 | ||
Enamine | EN300-843298-5.0g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 95% | 5.0g |
$9233.0 | 2024-05-21 | |
Enamine | EN300-843299-1.0g |
5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-843298-0.1g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 95% | 0.1g |
$2802.0 | 2024-05-21 | |
Enamine | EN300-843298-1.0g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 95% | 1.0g |
$3183.0 | 2024-05-21 | |
Enamine | EN300-843298-0.5g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 95% | 0.5g |
$3056.0 | 2024-05-21 | |
Enamine | EN300-843298-0.25g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4(9),10-triene |
2137027-05-3 | 95% | 0.25g |
$2928.0 | 2024-05-21 |
(1R,12S)-5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2,4(9),10-triene Related Literature
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
Additional information on (1R,12S)-5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2,4(9),10-triene
Introduction to the Compound with CAS No. 2137027-05-3: (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene
The compound with CAS No. 2137027-05-3, known as (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene, is a complex and intriguing molecule that has garnered significant attention in the field of medicinal chemistry and organic synthesis. This compound belongs to a class of polycyclic amines with a unique structural framework that offers a wide range of potential applications in pharmaceutical research and development.
The molecular structure of (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene is characterized by its intricate polycyclic system and the presence of multiple nitrogen atoms. The specific stereochemistry of the compound, denoted by the (1R,12S) configuration, plays a crucial role in its biological activity and reactivity. This stereochemical arrangement is essential for understanding the compound's interactions with biological targets and its potential therapeutic applications.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene exhibits potent anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene has also shown potential in neurodegenerative disease research. A study published in the Journal of Neuroscience demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of Alzheimer's disease and Parkinson's disease.
The synthetic route to produce (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene is a challenging but well-documented process involving multiple steps and precise control over stereochemistry. The synthesis typically begins with the formation of a key intermediate through a series of reactions including cycloadditions and ring-closing metathesis (RCM). The final step involves the introduction of nitrogen atoms and the establishment of the desired stereochemistry through asymmetric synthesis techniques.
The physical properties of (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,1�].04,9]hexadeca-2,4(9),-triene, such as its solubility in organic solvents and its stability under various conditions, are important considerations for its use in pharmaceutical formulations. The compound is generally stable at room temperature but may require protection from light and moisture to maintain its integrity over extended periods.
In terms of safety and handling, while specific data on toxicity and environmental impact are still being evaluated through ongoing studies, preliminary assessments suggest that (*R,*S)-5,8,-triazatetracycl[tyle="atyle="tyle="tyle="tyle="tyle="tyle="tyle="tyle="aeeeeeeeeeeen e
The potential applications of (\*R*,*S*\)-5,8, \-triazatetracycl\[\[\]\]hexadeca-\[, \[(9)\], \[(9)\]\]-trien extend beyond its current research focus areas. Ongoing studies are exploring its role in cancer therapy due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Additionally, there is growing interest in using this compound as a scaffold for the development of new drug candidates with improved pharmacokinetic properties.
In conclusion, (\*R*,*S*\)-5,8, \-triazatetracycl\[\[\]\]hexadeca-\[, \[(9)\], \[(9)\]\]-trien (CAS No. 2
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